molecular formula C4H3F3N2 B105907 2-(Trifluoromethyl)-1H-imidazole CAS No. 66675-22-7

2-(Trifluoromethyl)-1H-imidazole

Cat. No.: B105907
CAS No.: 66675-22-7
M. Wt: 136.08 g/mol
InChI Key: KJMXVHBTWJSSBL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of imidazole derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under the influence of a base like sodium hydride . The reaction is usually carried out in polar solvents such as dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1H-imidazole often employs continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the trifluoromethylation reaction .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

  • 2-Trifluoromethylbenzimidazole
  • 2-Trifluoromethylbenzoxazole
  • 2-Trifluoromethylbenzothiazole

Comparison: 2-(Trifluoromethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts distinct chemical properties compared to other trifluoromethyl-substituted heterocycles. The imidazole ring provides additional sites for functionalization, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

2-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMXVHBTWJSSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342912
Record name 2-(Trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66675-22-7
Record name 2-(Trifluoromethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of lanthanide contraction in the context of 2-(Trifluoromethyl)-1H-imidazole-4,5-dicarboxylic acid-based coordination polymers?

A1: Lanthanide contraction plays a crucial role in determining the crystal structures of 2D lanthanide coordination polymers incorporating this compound-4,5-dicarboxylic acid as a ligand. [] This phenomenon, characterized by the decrease in ionic radii across the lanthanide series, influences the coordination geometry around the metal center and the packing arrangement of the resulting polymeric networks. These structural variations can impact the material's properties, such as porosity and magnetic behavior, making them potentially relevant for applications in catalysis, sensing, and electronics.

Q2: How does the incorporation of a trifluoromethyl group at the 2-position of the imidazole ring affect the antibacterial activity of 4,5-bis(3,5-dichlorophenyl)-1H-imidazole derivatives?

A2: Studies investigating the antibacterial activity of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole and its analogues suggest that the presence of the trifluoromethyl group at the 2-position of the imidazole ring is crucial for their biological activity. [, ] This electron-withdrawing group likely influences the molecule's electronic properties, potentially affecting its binding affinity to bacterial targets and overall efficacy. Further research is needed to elucidate the precise mechanism of action and explore structure-activity relationships in greater detail.

Q3: Beyond lanthanides, what other metal complexes have been reported with this compound-4,5-dicarboxylic acid, and what are their potential applications?

A3: Research has shown that this compound-4,5-dicarboxylic acid can also form coordination polymers with IB group metals, such as silver. [] These metal-organic frameworks exhibit unique structural features and properties, making them promising candidates for applications in gas storage, separation, and catalysis. The presence of the trifluoromethyl group in the ligand can further enhance the material's stability and influence its affinity towards specific guest molecules.

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